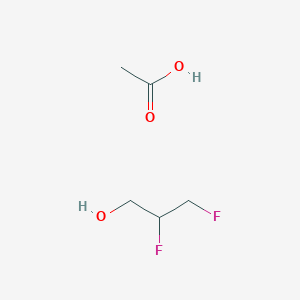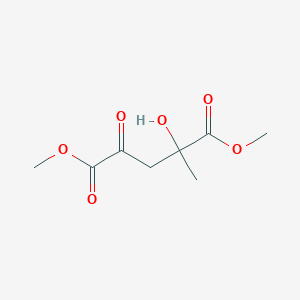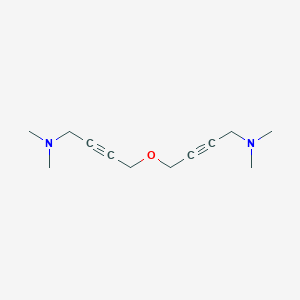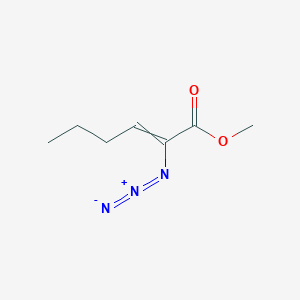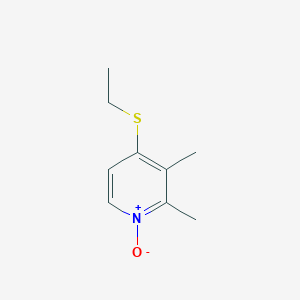
1-Methyl-3-propoxycyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propoxycyclohex-1-ene is an organic compound belonging to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure This particular compound features a cyclohexene ring substituted with a methyl group at the first position and a propoxy group at the third position
準備方法
The synthesis of 1-Methyl-3-propoxycyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
化学反応の分析
1-Methyl-3-propoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a catalyst like palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: The propoxy group can be substituted with other functional groups through reactions with appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methyl-3-propoxycyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-Methyl-3-propoxycyclohex-1-ene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require further experimental investigation.
類似化合物との比較
1-Methyl-3-propoxycyclohex-1-ene can be compared with other similar compounds such as:
1-Methyl-3-propylcyclohexane: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and physical properties.
1-Methylcyclohexene: This compound has a simpler structure with only a methyl group and a double bond, making it less versatile in terms of chemical modifications.
3-Methyl-1-propylcyclohexene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications.
特性
CAS番号 |
105311-09-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-methyl-3-propoxycyclohexene |
InChI |
InChI=1S/C10H18O/c1-3-7-11-10-6-4-5-9(2)8-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
RMQRJMNRYDCOIQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1CCCC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
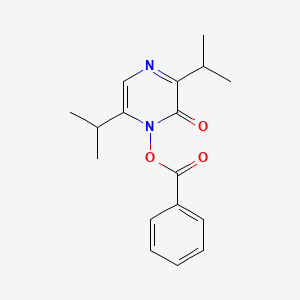
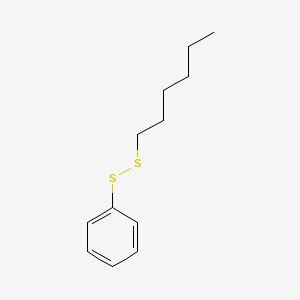
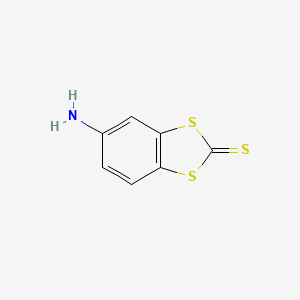

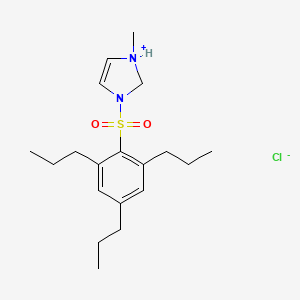
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
